molecular formula C14H13N5OS B2514469 5-methyl-1-(5-methylthiazol-2-yl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1251542-93-4

5-methyl-1-(5-methylthiazol-2-yl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2514469
CAS No.: 1251542-93-4
M. Wt: 299.35
InChI Key: VFHPUTXENIJUIA-UHFFFAOYSA-N
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Description

5-methyl-1-(5-methylthiazol-2-yl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a thiazole ring, a triazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(5-methylthiazol-2-yl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring followed by the construction of the triazole ring and subsequent functionalization to introduce the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(5-methylthiazol-2-yl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-methyl-1-(5-methylthiazol-2-yl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and triazole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-methyl-1-(5-methyl-1,3-thiazol-2-yl)-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-9-8-15-14(21-9)19-10(2)12(17-18-19)13(20)16-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHPUTXENIJUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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